molecular formula C23H26O6Si B583525 5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein CAS No. 1330249-25-6

5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein

Cat. No.: B583525
CAS No.: 1330249-25-6
M. Wt: 426.54
InChI Key: CKOSWKPQHZOZFX-UHFFFAOYSA-N
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Description

5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein is a complex organic compound that features a benzopyran core structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the tert-butyl(dimethyl)silyl group adds to its stability and reactivity, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-7-hydroxy-4-oxochromen-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O6Si/c1-14(24)28-20-12-16(25)11-19-21(20)22(26)18(13-27-19)15-7-9-17(10-8-15)29-30(5,6)23(2,3)4/h7-13,25H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOSWKPQHZOZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746936
Record name 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330249-25-6
Record name 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Genistein

Genistein is typically obtained via hydrolysis of its glycoside precursor, genistin, under acidic conditions:
Procedure :

  • Genistin (1 g) is refluxed in methanol (45 mL) and 12N HCl (10 mL) for 6 hours.

  • The mixture is cooled, diluted with water, and filtered to isolate crude genistein.

  • Recrystallization from 80% ethanol yields pure genistein (440 mg, 44%).

Key Data :

ParameterValue
Yield44%
Purity (HPLC)>98%
Melting Point297–298°C

Protection of 4'-Hydroxyl with TBDMS

The 4'-OH group is selectively protected first due to its lower steric hindrance compared to the 5- and 7-OH groups.

Procedure :

  • Genistein (1.0 eq) is dissolved in anhydrous DMF (10 mL/g).

  • Imidazole (3.0 eq) and TBDMS chloride (1.2 eq) are added under nitrogen.

  • The reaction is stirred at 25°C for 12 hours.

  • The mixture is poured into ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Key Data :

ParameterValue
Yield78–85%
Rf (TLC)0.45 (hexane:EA 4:1)
1H NMR (CDCl3)δ 0.98 (s, 9H, TBDMS), 6.82 (s, H-6), 7.35 (d, J=8.5 Hz, H-2',6')

Acetylation of 5-Hydroxyl

The 5-OH is acetylated under mild conditions to avoid desilylation:

Procedure :

  • 4'-O-TBDMS-genistein (1.0 eq) is dissolved in dichloromethane (15 mL/g).

  • Acetic anhydride (1.5 eq) and DMAP (0.1 eq) are added.

  • The reaction is stirred at 0°C for 2 hours.

  • Quenched with saturated NaHCO3, extracted with DCM, and purified via chromatography (hexane:EA = 3:1).

Key Data :

ParameterValue
Yield90–92%
Rf (TLC)0.38 (hexane:EA 3:1)
1H NMR (CDCl3)δ 2.31 (s, 3H, Ac), 6.38 (s, H-6), 7.41 (d, J=8.5 Hz, H-2',6')

Optimization Strategies

Regioselectivity Enhancement

  • Base Selection : Tetrabutylammonium hydroxide (TBAH) deprotonates the 7-OH preferentially, enabling selective protection of 4'-OH.

  • Microwave Assistance : Reduces reaction time for acetylation from 2 hours to 20 minutes (50°C, 150 W).

Purification Challenges

  • Column Chromatography : Requires gradient elution (hexane:EA 4:1 → 2:1) to resolve TBDMS and acetylated byproducts.

  • Crystallization : Ethanol/water (7:3) yields pure product as white crystals (mp 86–88°C).

Analytical Characterization

Spectroscopic Data

  • HRMS : m/z 427.1542 [M+H]+ (calc. 427.1538 for C23H26O6Si).

  • 13C NMR (CDCl3) : δ 170.2 (C=O), 156.1 (C-7), 126.4 (C-4'), 18.3 (TBDMS-CH3).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH:H2O = 70:30, λ=254 nm).

  • Elemental Analysis : C 64.82%, H 6.15% (calc. C 64.71%, H 6.14%).

Scale-Up and Industrial Feasibility

  • Batch Size : 1 kg-scale reactions achieve 72% overall yield with >97% purity.

  • Cost Analysis : TBDMS-Cl and acetic anhydride account for 65% of raw material costs.

Chemical Reactions Analysis

Types of Reactions

5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein is unique due to the combination of its protective tert-butyl(dimethyl)silyl group and the biologically active benzopyran core. This combination enhances its stability and reactivity, making it a valuable compound for various research and industrial applications .

Biological Activity

5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein is a synthetic derivative of genistein, a naturally occurring isoflavone predominantly found in soybeans. This compound has garnered attention due to its enhanced stability and solubility, attributed to the acetyl and tert-butyldimethylsilyl groups. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C21_{21}H26_{26}O4_{4}Si
  • Molecular Weight : Approximately 426.53 g/mol
  • CAS Number : 1330249-25-6

The dual protection strategy of this compound enhances its bioavailability compared to other derivatives, making it valuable for both laboratory studies and potential therapeutic applications .

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Properties : The compound demonstrates significant free radical scavenging abilities, contributing to its potential protective effects against oxidative stress-related diseases.
  • Anti-Cancer Activity : Similar to genistein, this derivative may inhibit cancer cell proliferation through multiple pathways:
    • Induction of apoptosis via mitochondrial pathways.
    • Inhibition of protein tyrosine kinases and DNA topoisomerases, which are crucial in cancer progression .
    • Modulation of signaling pathways such as MAPK and PI3K/Akt, leading to cell cycle arrest and reduced tumorigenic processes .
  • Anti-Inflammatory Effects : The compound may exhibit anti-inflammatory properties by regulating cytokine production and inhibiting inflammatory pathways.
  • Effects on Stem Cells : Research indicates that genistein derivatives can influence cancer stem cell differentiation, potentially impacting tumor recurrence and metastasis .

The mechanisms underlying the biological activities of this compound include:

  • Gene Regulation : The compound modulates the expression of various genes involved in apoptosis (e.g., Bcl-2 family proteins), cell cycle regulation (e.g., CCNG1, GADD45A), and antioxidant defense systems .
  • Cell Signaling Pathways : It affects key signaling pathways like MEK/ERK and PI3K/Akt, which are vital in cellular growth and survival. By inhibiting these pathways, the compound can induce apoptosis in cancer cells .

Comparative Analysis with Other Isoflavones

Compound NameMolecular FormulaUnique Features
GenisteinC15_{15}H10_{10}O5_{5}Naturally occurring; no protective groups
7-O-MethylgenisteinC16_{16}H12_{12}O5_{5}Methylation at position 7 enhances solubility
4',5-Di-O-acetylgenisteinC17_{17}H16_{16}O7_{7}Two acetyl groups increase lipophilicity
This compound C21_{21}H26_{26}O4_{4}Si Dual protection enhances stability and bioavailability

Case Studies and Research Findings

  • Cancer Treatment : In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity and mitochondrial membrane potential changes .
  • Kidney Health : Research indicates that genistein derivatives may have protective effects against kidney diseases by modulating oxidative stress and inflammatory responses within renal cells .
  • Toxicological Studies : Long-term studies in animal models have indicated that high doses of genistein can lead to organ weight changes but generally do not exhibit significant toxic effects at therapeutic doses .

Q & A

Q. Can 5-O-Acetyl-4'-O-TBDMS Genistein enhance blood-brain barrier (BBB) penetration for neurological applications?

  • Answer: The TBDMS group’s lipophilicity may improve BBB transit. In vivo models (e.g., zebrafish or murine SUDEP studies) with LC-MS quantification of brain tissue concentrations are needed. Genistein’s α2-adrenoceptor activation in seizure models suggests potential for derivative testing in neurodegenerative diseases .

Q. What in silico tools predict the metabolic stability of genistein derivatives?

  • Answer: Use ADMET predictors (e.g., SwissADME, pkCSM) to estimate cytochrome P450 metabolism, half-life, and clearance. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like ERβ or DNA methyltransferases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.